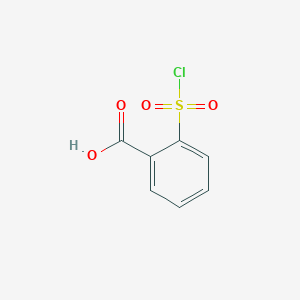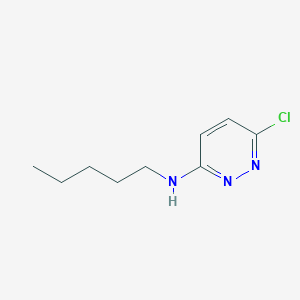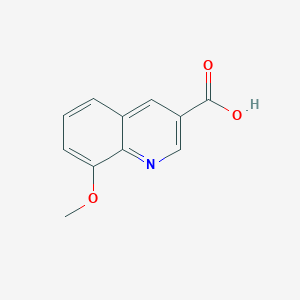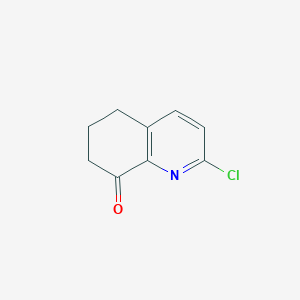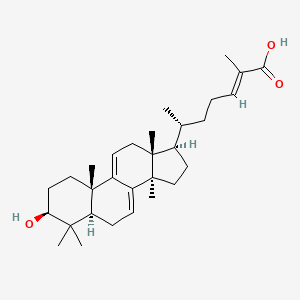
Ganoderic Acid Y
概要
説明
Ganoderic Acid Y is a secondary metabolite derived from Ganoderma lucidum . It is a triterpene with four cyclic and two linear isoprenes . It has been identified as an α-glucosidase inhibitor with an IC50 of 170 μM for yeast α-glucosidase . It also inhibits enterovirus 71 (EV71) replication by blocking EV71 uncoating .
Synthesis Analysis
Ganoderic acids, including Ganoderic Acid Y, are biosynthesized by G. lucidum using the mevalonate pathway . Significant enzymes associated with the pathway were discovered through advanced molecular biology, which helped to shed light on the regulation of Ganoderic Acid Y biosynthesis .Molecular Structure Analysis
Ganoderic Acid Y is a triterpene with four cyclic and two linear isoprenes . More detailed information about its molecular structure can be found in the referenced papers .Chemical Reactions Analysis
Ganoderic Acid Y is biosynthesized by G. lucidum using the mevalonate pathway . The core enzymes play an important role in the multi-step biosynthesis of Ganoderic Acid Y, which ultimately results in the conversion of lanosterol, a common intermediate, into a range of Ganoderic acids .科学的研究の応用
Antitumor Activity
Ganoderic Acid Y has been identified as a potential adjuvant in cancer therapy. It can suppress cancer cell growth and may be used alongside other treatments to enhance their efficacy .
Multidrug Resistance Reversion
Research indicates that Ganoderic Acid Y can restore the sensitivity of multidrug-resistant cells to chemotherapy drugs, making it a promising candidate for overcoming drug resistance in cancer treatment .
Liver Disease Management
Ganoderic Acid Y may have regulatory effects on nuclear receptors involved in energy metabolism and could play a role in managing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) .
Intestinal Health
Studies suggest that Ganoderic Acid Y could be beneficial for intestinal health, potentially treating and preventing diseases like inflammatory bowel disease (IBD) by modulating gut flora and the host immune system .
Pharmacological Diversity
The diverse pharmacological activities of Ganoderic Acid Y, attributed to its triterpene structure, make it a valuable compound for drug discovery and development .
Biosynthesis Research
Advancements in understanding the biosynthesis of Ganoderic Acid Y can lead to hyperproduction, which is crucial for its clinical usage and pharmaceutical applications .
Safety And Hazards
将来の方向性
The elucidation of Ganoderic Acid Y biosynthesis regulatory mechanisms has attained heightened interest from scientists and warranted the emergence of various strategies to control production as well as increase yield . The magnitude of different types of Ganoderic acids isolated with different bioactivities reiterates the need to determine the basis of diversification .
特性
IUPAC Name |
(E,6R)-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10-11,14,19,21,24-25,31H,8-9,12-13,15-18H2,1-7H3,(H,32,33)/b20-10+/t19-,21-,24+,25+,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTCYUJPLOTDMX-SPPZYOJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316796 | |
| Record name | Ganoderic acid Y | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ganoderic Acid Y | |
CAS RN |
86377-52-8 | |
| Record name | Ganoderic acid Y | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86377-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ganoderic acid Y | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How was Ganoderic Acid Y identified and structurally characterized in Ganoderma australe?
A2: Ganoderic Acid Y was isolated from the methanolic extract of the Ganoderma australe fruit body alongside Ganoderic Acid Sz and Ganoderal A. [] Its structure was elucidated through a combination of 1D and 2D NMR techniques, including 1H-NMR, 13C-NMR, DEPT, COSY, NOESY, HMQC, and HMBC analyses. [] This comprehensive approach allowed researchers to determine the compound's structure and confirm its identity as Ganoderic Acid Y.
Q2: Can you elaborate on the role of molecular docking in studying Ganoderic Acid Y's anti-tumor potential?
A3: Molecular docking simulations have been employed to predict potential anti-tumor targets of Ganoderic Acid Y and other triterpenoids found in Ganoderma lucidum. [] This computational approach helps assess the interactions between these compounds and specific target proteins. In one study, researchers used the LibDock module of Discovery Studio2016 software to simulate the interactions of 26 triterpenoids, including Ganoderic Acid Y, with 11 target proteins. [] The results suggested that Ganoderic Acid Y, along with other triterpenoids, might possess anti-tumor activity based on favorable docking poses and Libdock Scores. [] This information can guide further experimental validation of potential targets and mechanisms.
Q3: Ganoderic Acid Y is a 26-oxygenosterol. What is the significance of this structural feature in its biological activity?
A4: Research suggests that the 26-oxygenosterol structure of Ganoderic Acid Y and related compounds from Ganoderma lucidum plays a crucial role in their ability to inhibit cholesterol biosynthesis. [] Specifically, these compounds have been shown to target the lanosterol 14α-demethylase enzyme, which is involved in the conversion of 24,25-dihydrolanosterol to cholesterol. [] This inhibition occurs between the lanosterol and lathosterol steps in the cholesterol synthesis pathway. [] This finding highlights the potential of Ganoderic Acid Y and other 26-oxygenosterols as lead compounds for developing novel cholesterol-lowering agents.
Q4: Ganoderic Acid Y was found alongside other triterpenoids in Ganoderma zonatum. Could you elaborate on this finding and its implications?
A5: Interestingly, Ganoderic Acid Y was identified in Ganoderma zonatum, where it was found alongside two other lanostane-type triterpenoids: Lanosta-7,9(11),24-trien-3-one 15,26-dihydroxy and Lanosta-7,9(11),24-trien-26-oic,3-hydroxy. [] These three compounds share the same molecular formula, molecular weight, and exhibit similar behavior on TLC plates. [] Notably, this specific combination of triterpenoids has not been reported in other Ganoderma species, suggesting its potential as a chemotaxonomic marker for G. zonatum. [] This finding contributes to our understanding of the chemical diversity within the Ganoderma genus and its potential for producing bioactive compounds.
Q5: How can High Performance Liquid Chromatography (HPLC) contribute to the study and quality control of Ganoderic Acid Y?
A6: HPLC, particularly when combined with pressurized liquid extraction, has proven to be a valuable tool for quantifying Ganoderic Acid Y and other bioactive compounds in Ganoderma species. [] This method allows for the simultaneous determination of multiple triterpenes and sterols, including Ganoderic Acids A, Y, and DM, Ganoderols A and B, Ganoderal A, Methyl Ganoderate D, Ganoderate G, and Ergosterol. [] By providing accurate and reproducible quantification, HPLC serves as a crucial technique for quality control of Ganoderma samples and for assessing the consistency of Ganoderic Acid Y content in research and potential therapeutic applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




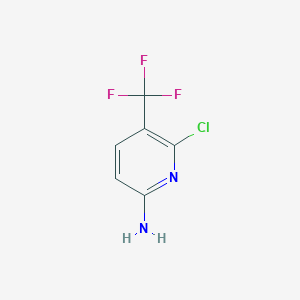
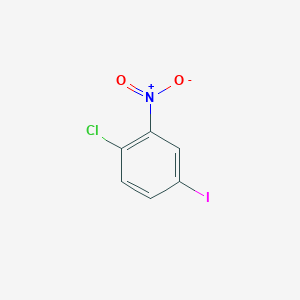
![Bis(oxiran-2-ylmethyl) 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B1590747.png)
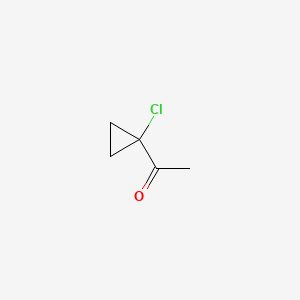
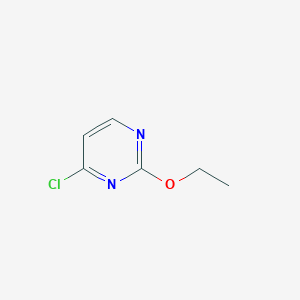
![7-Methoxy-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1590755.png)
